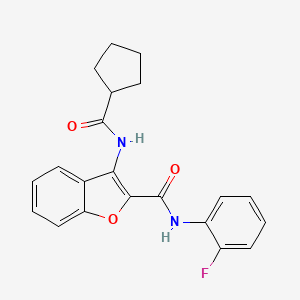

3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Description

3-(Cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with cyclopentanecarboxamido and 2-fluorophenylcarboxamide groups. Its structural complexity arises from the fusion of aromatic (benzofuran) and aliphatic (cyclopentane) moieties, combined with halogen (fluorine) substitution.

Properties

IUPAC Name |

3-(cyclopentanecarbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3/c22-15-10-4-5-11-16(15)23-21(26)19-18(14-9-3-6-12-17(14)27-19)24-20(25)13-7-1-2-8-13/h3-6,9-13H,1-2,7-8H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAIVHOAWACICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological activity. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 366.392 g/mol

- CAS Number : 847405-24-7

- Purity : Typically 95% .

The biological activity of 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes, potentially influencing metabolic pathways related to cancer and neurodegenerative diseases.

Enzyme Inhibition

Research indicates that compounds similar to 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide have shown promising results in inhibiting monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders such as Parkinson's disease. The selective inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which may alleviate symptoms associated with these conditions .

Anticancer Activity

The compound may also possess anticancer properties. Its structural analogs have been investigated for their ability to inhibit polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer progression. Inhibition of PLK4 can lead to reduced cell proliferation in cancer cell lines, suggesting a potential therapeutic application for 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide in oncology .

Case Studies

-

MAO-B Inhibition :

- A study evaluated the structure-activity relationship (SAR) of similar compounds and found that modifications to the benzofuran structure significantly enhanced MAO-B inhibitory activity. Compounds with fluorine substitutions showed increased selectivity and potency against MAO-B compared to their non-fluorinated counterparts .

-

PLK4 Inhibition :

- In vitro assays demonstrated that compounds targeting PLK4 led to significant reductions in cell viability in several cancer cell lines. The mechanism involved centrosome removal, which triggered p53 stabilization and subsequent cell cycle arrest, highlighting a pathway through which 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide could exert its anticancer effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C21H19FN2O3

- Molecular Weight : 368.39 g/mol

- IUPAC Name : 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Anticancer Activity

Recent studies have shown that compounds similar to 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, research highlighted in the literature indicates that derivatives of benzofuran can inhibit tubulin polymerization, which is crucial for cancer cell division and growth. These compounds have demonstrated effectiveness against various human cancer cell lines, suggesting a pathway for developing potent anticancer agents .

Pain Management

The compound's structural similarities to known analgesics suggest potential applications in pain management. It may interact with opioid receptors or other pathways involved in pain perception, making it a candidate for further exploration in the context of analgesic drug development. The presence of the fluorine atom in its structure could enhance its potency and selectivity .

Case Studies and Research Findings

The following table summarizes key findings from various studies that have tested the efficacy of compounds related to 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key functional groups with pesticidal carboxamides and benzamide derivatives. Below is a comparative analysis based on structural features, inferred physicochemical properties, and functional roles.

Structural Features

Key Observations :

- Benzofuran vs.

- Halogen Effects : The 2-fluorophenyl group could improve metabolic stability and lipophilicity relative to chlorinated analogs (e.g., cyprofuram), as fluorine is less susceptible to oxidative degradation .

- Conformational Rigidity: The cyclopentane moiety may introduce steric constraints, contrasting with the flexible tetrahydrofuranone in cyprofuram or the hydroxyphenylmethyl group in inabenfide .

Physicochemical Properties (Inferred)

Notes:

- The higher molecular weight and logP of the target compound suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- The fluorine atom’s electronegativity could alter electronic properties compared to chlorine, impacting receptor interactions .

Functional Implications

- Pesticidal Potential: Structural parallels to cyprofuram (fungicide) and flutolanil (fungicide) imply possible antifungal activity, though empirical validation is required.

- Plant Growth Regulation : The carboxamide-pyridine motif in inabenfide highlights a role in plant hormone modulation, a pathway the target compound might exploit with its benzofuran system .

Q & A

Q. What are the common synthetic routes for 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions:

- Benzofuran core preparation : Starting from benzofuran-2-carboxylic acid derivatives via cyclization or coupling reactions.

- Amide bond formation : Coupling the cyclopentanecarboxylic acid moiety to the benzofuran core using reagents like EDCI/HOBt or DCC.

- N-substitution : Introducing the 2-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination. Critical conditions include inert atmospheres (to prevent oxidation), solvent polarity (e.g., DMF for solubility), and temperature control (50–80°C for amide coupling) .

Q. What spectroscopic techniques are essential for characterizing this compound, and which structural features do they confirm?

- NMR spectroscopy :

- ¹H NMR: Confirms aromatic protons (benzofuran core), fluorophenyl substituent (split patterns due to F), and cyclopentane protons (multiplet at δ 1.5–2.5 ppm).

- ¹³C NMR: Identifies carbonyl carbons (amide C=O at ~165–170 ppm) and quaternary carbons in the benzofuran ring.

Q. What structural features influence the compound’s solubility and pharmacokinetic properties?

- Lipophilicity : The 2-fluorophenyl group enhances membrane permeability but reduces aqueous solubility.

- Hydrogen-bonding capacity : Amide groups improve solubility in polar solvents (e.g., DMSO) but may limit blood-brain barrier penetration.

- Cyclopentane moiety : Adds conformational rigidity, potentially improving metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during scale-up synthesis?

- Continuous flow reactors : Improve mixing and heat transfer for amide coupling steps, reducing side products (e.g., racemization) .

- Solvent optimization : Switch from DMF to acetonitrile or THF to simplify post-reaction purification.

- Chromatographic purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate >95% pure product .

Q. In silico studies suggest conflicting binding affinities for this compound with a target enzyme. How should researchers resolve these discrepancies?

- Validate computational models : Compare docking results from multiple software (e.g., AutoDock vs. Schrödinger) and align with crystal structures of the target.

- Experimental validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) at varying concentrations.

- Radiolabeled ligand displacement assays : Use [³H]-labeled reference ligands to quantify IC50 values .

Q. How do structural modifications at the cyclopentanecarboxamido group affect bioactivity and selectivity?

- Steric effects : Replace cyclopentane with smaller rings (e.g., cyclopropane) to reduce steric hindrance and improve target engagement.

- Electronic effects : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate amide reactivity and binding affinity.

- SAR studies : Compare analogs (e.g., cyclohexane or adamantane derivatives) in cytotoxicity assays (e.g., IC50 in MCF-7 cells) to identify optimal substituents .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s efficacy in kinase inhibition assays. What methodological factors could explain this?

- Assay conditions : Variations in ATP concentration (10 µM vs. 1 mM) or incubation time (30 min vs. 2 hr) may alter IC50 values.

- Enzyme source : Recombinant vs. cell lysate-derived kinases may have differing cofactor requirements.

- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the amide bond) can reduce apparent activity. Validate via LC-MS before assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Scale-Up

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes coupling efficiency |

| Temperature | 60°C | Balances reaction rate/racemization |

| Purification | Prep HPLC (C18, 0.1% TFA) | >95% purity |

| Catalyst | Pd(OAc)₂/Xantphos | Enhances N-arylation yield |

Q. Table 2. Comparative SAR of Cyclopentane Analogs

| Substituent | IC50 (µM, Kinase X) | Selectivity Ratio (Kinase X/Y) |

|---|---|---|

| Cyclopentane | 0.45 | 12.3 |

| Cyclohexane | 1.2 | 5.8 |

| Adamantane | 0.78 | 8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.